molecular formula C20H18BrFN4O4 B11477627 N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11477627
M. Wt: 477.3 g/mol
InChI Key: WANYYDQCNBTUPY-UHFFFAOYSA-N
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Description

N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a bromophenoxy group, a fluorophenyl group, and an oxadiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with 2-bromopropanoyl chloride in the presence of a base such as triethylamine to form 2-(3-bromophenoxy)propanoyl chloride.

    Amidation Reaction: The intermediate is then reacted with ethylenediamine to form N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)amine.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with 4-fluorobenzoyl chloride and a suitable dehydrating agent, such as phosphorus oxychloride, to form the oxadiazole ring and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenyl groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as azide or cyano derivatives.

    Oxidation: Oxidized derivatives of the phenyl and oxadiazole rings.

    Reduction: Reduced forms of the oxadiazole ring and phenyl groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The oxadiazole ring and the phenyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(4-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[2-(3-methylphenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both bromophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18BrFN4O4

Molecular Weight

477.3 g/mol

IUPAC Name

N-[2-[2-(3-bromophenoxy)propanoylamino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H18BrFN4O4/c1-12(29-16-4-2-3-14(21)11-16)18(27)23-9-10-24-19(28)20-25-17(26-30-20)13-5-7-15(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)

InChI Key

WANYYDQCNBTUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F)OC3=CC(=CC=C3)Br

Origin of Product

United States

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